- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

943749-57-3 structure
Nombre del producto:6-bromo-2,4-dihydro-1H-isoquinolin-3-one
Número CAS:943749-57-3
MF:C9H8BrNO
Megavatios:226.06992149353
MDL:MFCD26127257
CID:2662259
PubChem ID:59300353
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Propiedades químicas y físicas
Nombre e identificación
-
- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one
- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one
- SY263246
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- CS-0040551
- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- CZALQHYWGITYHK-UHFFFAOYSA-N
- F53175
- EN300-2010259
- MFCD26127257
- SCHEMBL1852665
- AKOS023824105
- Z1813375979
- 943749-57-3
- KS-9120
- DB-207416
-
- MDL: MFCD26127257
- Renchi: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- Clave inchi: CZALQHYWGITYHK-UHFFFAOYSA-N
- Sonrisas: O=C1CC2C(=CC=C(C=2)Br)CN1
Atributos calculados
- Calidad precisa: 224.97893 g/mol
- Masa isotópica única: 224.97893 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 195
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 29.1
- Peso molecular: 226.07
6-bromo-2,4-dihydro-1H-isoquinolin-3-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB543665-1g |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 1g |
€1017.70 | 2025-02-19 | |
abcr | AB543665-100 mg |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 100mg |
€423.00 | 2023-06-14 | |
Enamine | EN300-2010259-1.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 1.0g |
$846.0 | 2023-07-06 | |
Enamine | EN300-2010259-5.0g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5.0g |
$3512.0 | 2023-07-06 | |
Enamine | EN300-2010259-0.25g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.25g |
$419.0 | 2023-09-16 | |
Enamine | EN300-2010259-0.05g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 100mg |
885.0CNY | 2021-07-15 | |
Enamine | EN300-2010259-5g |
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-57-3 | 95% | 5g |
$3512.0 | 2023-09-16 | |
Chemenu | CM367360-250mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |
6-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-57-3 | 95% | 1g |
$560 | 2023-09-07 |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referencia
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Referencia
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referencia
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referencia
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Literatura relevante
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
5. Book reviews
943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one) Productos relacionados
- 1006359-57-4(3-[(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one)
- 29182-97-6(2-Bromo-N-methyl-N-phenylacetamide)
- 861212-31-9(1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene)
- 1250492-86-4(2-4-(cyclopentylamino)phenylethan-1-ol)
- 2097902-39-9(N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide)
- 42303-42-4(ethyl 1-aminocyclopropanecarboxylate;hydrochloride)
- 343945-58-4(4'-chloro-3-iodo-1,1'-biphenyl)
- 2138821-15-3(1-(Benzylamino)hex-4-en-3-one)
- 1173833-72-1(Tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate)
- 581063-34-5(2-Amino-N-methoxy-N-methylacetamide;hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):150.0/508.0